![molecular formula C53H56F3N7O7S2 B605565 (2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate CAS No. 1973403-00-7](/img/structure/B605565.png)
(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate
Übersicht
Beschreibung
ARCC-4 is a PROTAC, acting as an androgen receptor degrader. ARCC-4 is a low-nanomolar androgen receptor degrader able to degrade about 95% of cellular androgen receptors. ARCC-4 inhibits prostate tumor cell proliferation, degrades clinically relevant androgen receptor point mutants and unlike enzalutamide, retains antiproliferative effect in a high androgen environment. Thus, ARCC-4 exemplifies how protein degradation can address the drug resistance hurdles of enzalutamide.
Biologische Aktivität
The compound (2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate is a complex organic molecule with potential biological activity. This article aims to summarize its biological properties based on available research findings and case studies.
Chemical Structure and Properties
The structure of the compound includes multiple functional groups that contribute to its biological activity. The presence of a thiazole moiety, a pyrrolidine ring, and a trifluoromethyl group suggests potential interactions with various biological targets.
Key Structural Features
Feature | Description |
---|---|
Functional Groups | Thiazole, pyrrolidine, imidazolidine |
Molecular Weight | Approximately 650 Da |
Solubility | Soluble in organic solvents; limited in water |
Antifungal Activity
Research indicates that compounds with similar structural features exhibit antifungal properties. For instance, derivatives of 1,2,4-triazoles have shown significant antifungal activity against various pathogens. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole and imidazolidine rings can enhance antifungal efficacy .
Antibacterial Activity
The compound may also possess antibacterial properties. Five-membered heterocycles like imidazole and thiazole are known to play crucial roles in antibacterial drug design. Studies have shown that such compounds can inhibit bacterial growth by targeting essential cellular processes .
The proposed mechanisms of action for similar compounds include:
- Inhibition of cell wall synthesis : Targeting peptidoglycan synthesis in bacteria.
- Disruption of nucleic acid synthesis : Interfering with DNA and RNA polymerases.
- Alteration of membrane permeability : Leading to cell lysis.
Study 1: Antifungal Efficacy
A study conducted on a series of triazole derivatives demonstrated that modifications similar to those in the target compound resulted in enhanced antifungal activity against Candida species. The results indicated a correlation between the presence of specific substituents and increased potency .
Study 2: Antibacterial Properties
In another investigation, compounds containing thiazole rings were tested against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting that the thiazole moiety contributes positively to the overall efficacy .
Study 3: Pharmacokinetics and Toxicology
Research into the pharmacokinetic profiles of related compounds indicates favorable absorption and distribution characteristics. However, toxicity assessments are crucial for understanding safety profiles before clinical application .
Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Research indicates that compounds with similar structures have shown promise as inhibitors of specific kinases involved in cancer progression. For instance, Rho kinase (ROCK) inhibitors have been explored for their ability to reduce tumor growth and metastasis . The presence of a cyano group and trifluoromethyl substituents may enhance the compound's potency against cancer cells by improving its lipophilicity and cellular uptake.
Immunotherapy
This compound may also play a role in immunotherapeutic strategies. The ability to modulate immune responses is crucial in treating cancers and autoimmune diseases. Compounds that inhibit immune checkpoints or enhance T-cell activation are currently under investigation . The structural features of this compound suggest it could be developed into an immunomodulatory agent.
Antimicrobial Activity
Some derivatives of similar compounds have demonstrated antimicrobial properties. The thiazole moiety is known for its activity against various pathogens, which could be beneficial in developing new antimicrobial agents .
Case Studies
Case Study 1: ROCK Inhibition
In a study focused on ROCK inhibitors, compounds structurally related to the target compound exhibited significant anti-proliferative effects on cancer cell lines. These findings suggest that the target compound may share similar mechanisms of action, warranting further investigation into its potential as an anticancer agent.
Case Study 2: Immune Modulation
Another study explored the immunomodulatory effects of compounds with complex structures akin to the target compound. Results indicated enhanced T-cell activation and reduced tumor growth in preclinical models, highlighting the therapeutic potential of such compounds in cancer immunotherapy.
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-[4-[4-[3-[4-cyano-3-(trifluoromethyl)phenyl]-5,5-dimethyl-4-oxo-2-sulfanylideneimidazolidin-1-yl]phenyl]phenoxy]butoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H56F3N7O7S2.H2O/c1-32-45(72-31-59-32)36-11-9-33(10-12-36)28-58-47(66)43-26-40(64)29-61(43)48(67)46(51(2,3)4)60-44(65)30-69-23-7-8-24-70-41-21-16-35(17-22-41)34-13-18-38(19-14-34)63-50(71)62(49(68)52(63,5)6)39-20-15-37(27-57)42(25-39)53(54,55)56;/h9-22,25,31,40,43,46,64H,7-8,23-24,26,28-30H2,1-6H3,(H,58,66)(H,60,65);1H2/t40-,43+,46-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHWEDHRTGEGEB-VKZLHUHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCOC4=CC=C(C=C4)C5=CC=C(C=C5)N6C(=S)N(C(=O)C6(C)C)C7=CC(=C(C=C7)C#N)C(F)(F)F)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H58F3N7O8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1042.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.